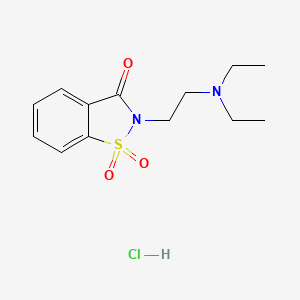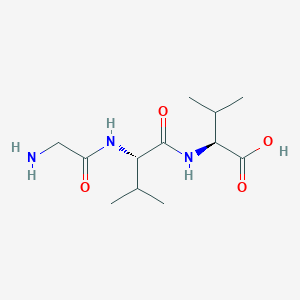
Glycyl-L-valyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-valyl-L-valine is a tripeptide composed of glycine and two valine residues. It is a small peptide with the molecular formula C12H23N3O4 and a molecular weight of 273.33 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycyl-L-valyl-L-valine can be synthesized through chemical synthesis or biological engineering methods. The chemical synthesis typically involves the stepwise coupling of protected amino acids using peptide coupling reagents such as carbodiimides or uronium salts . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
In industrial settings, the production of this compound may involve fermentation processes where microorganisms are engineered to produce the desired peptide. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce new alkyl or acyl groups into the peptide structure .
Applications De Recherche Scientifique
Glycyl-L-valyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Mécanisme D'action
The mechanism of action of Glycyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. In drug delivery systems, it can enhance the stability and bioavailability of therapeutic agents by forming stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-valine: A dipeptide composed of glycine and valine.
L-valyl-L-valine: A dipeptide composed of two valine residues.
Glycyl-L-leucine: A dipeptide composed of glycine and leucine
Uniqueness
Glycyl-L-valyl-L-valine is unique due to its tripeptide structure, which provides distinct physicochemical properties and biological activities compared to dipeptides. Its combination of glycine and two valine residues allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
| 79672-11-0 | |
Formule moléculaire |
C12H23N3O4 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-6(2)9(14-8(16)5-13)11(17)15-10(7(3)4)12(18)19/h6-7,9-10H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |
Clé InChI |
KSOBNUBCYHGUKH-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)

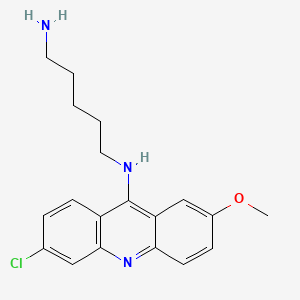
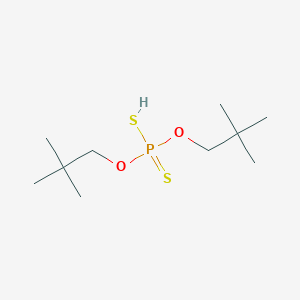
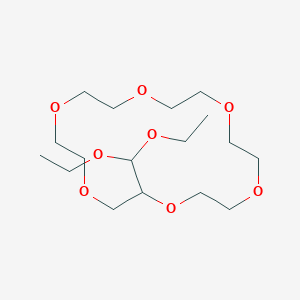
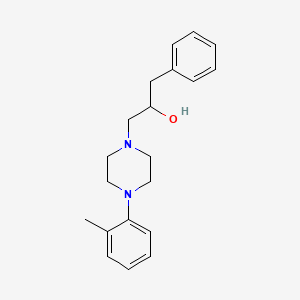

![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

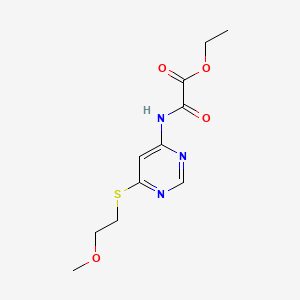
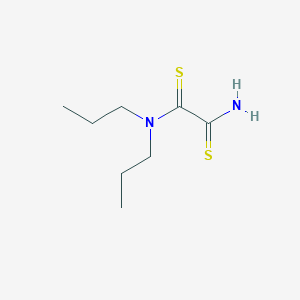
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
